molecular formula C10H13NO4 B14333740 Methyl 5-[(1-ethoxyethylidene)amino]furan-2-carboxylate CAS No. 109830-64-0

Methyl 5-[(1-ethoxyethylidene)amino]furan-2-carboxylate

Cat. No.: B14333740
CAS No.: 109830-64-0
M. Wt: 211.21 g/mol
InChI Key: DQJMECJIKBNLFR-UHFFFAOYSA-N
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Description

Methyl 5-[(1-ethoxyethylidene)amino]furan-2-carboxylate is an organic compound that belongs to the class of furan derivatives It is characterized by a furan ring substituted with a methyl ester group and an ethoxyethylideneamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-[(1-ethoxyethylidene)amino]furan-2-carboxylate typically involves the reaction of furan-2-carboxylic acid with ethoxyethylideneamine under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency in the production process. The compound is then purified using techniques such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-[(1-ethoxyethylidene)amino]furan-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The ethoxyethylideneamino group can be reduced to form the corresponding amine.

    Substitution: The ester group can be substituted with other nucleophiles to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted furan derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 5-[(1-ethoxyethylidene)amino]furan-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure and reactivity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 5-[(1-ethoxyethylidene)amino]furan-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-aminothiophene-2-carboxylate
  • Methyl 2-aminopyridine-3-carboxylate
  • Methyl 5-hydroxy-2-methyl-1-benzofuran-3-carboxylate

Uniqueness

Methyl 5-[(1-ethoxyethylidene)amino]furan-2-carboxylate is unique due to its specific substitution pattern on the furan ring, which imparts distinct chemical and biological properties

Properties

CAS No.

109830-64-0

Molecular Formula

C10H13NO4

Molecular Weight

211.21 g/mol

IUPAC Name

methyl 5-(1-ethoxyethylideneamino)furan-2-carboxylate

InChI

InChI=1S/C10H13NO4/c1-4-14-7(2)11-9-6-5-8(15-9)10(12)13-3/h5-6H,4H2,1-3H3

InChI Key

DQJMECJIKBNLFR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=NC1=CC=C(O1)C(=O)OC)C

Origin of Product

United States

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